3-(Fmoc-amino)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

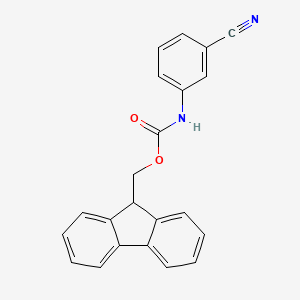

3-(Fmoc-amino)benzonitrile is a chemical compound with the molecular formula C22H16N2O2. It is a derivative of benzonitrile, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in organic synthesis, particularly in the field of peptide synthesis, where the Fmoc group serves as a protecting group for amines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fmoc-amino)benzonitrile typically involves the reaction of 3-amino benzonitrile with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in high yield after purification.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and yield, with considerations for cost-effectiveness and environmental impact.

Types of Reactions:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This deprotection reaction is crucial in peptide synthesis.

Coupling Reactions: The amino group of this compound can participate in coupling reactions with carboxylic acids or their derivatives to form amide bonds, which are essential in peptide bond formation.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used for coupling reactions.

Major Products:

Deprotection: The major product is the free amine, which can further react to form peptides or other derivatives.

Coupling: The major products are amides, which are key components in peptides and proteins.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

3-(Fmoc-amino)benzonitrile serves primarily as a protecting group for amines during organic synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group is base-labile, allowing for selective deprotection under mild conditions. This property is crucial for multi-step organic synthesis where different protecting groups may be employed simultaneously.

- Mechanism : The compound interacts with amine groups to form carbamates, which protect the amine during subsequent reactions. The Fmoc group can be removed in a basic environment, typically using piperidine in DMF (N,N-Dimethylformamide) .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its ability to provide orthogonal protection allows chemists to synthesize complex peptides with multiple functional groups without interference.

- Case Study : In a study involving the synthesis of fluorescent amino acids, this compound was utilized to facilitate the incorporation of fluorescent probes into peptide sequences. This enabled researchers to study protein structures and interactions through imaging techniques .

Biological Studies

The compound plays a vital role in biological research by aiding in the synthesis of peptides that can mimic natural proteins. These peptides are essential for studying protein function and structure.

- Example : Researchers have synthesized various peptide analogs using this compound to investigate their binding affinities and biological activities, which could lead to the development of new therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, this compound is pivotal in developing peptide-based drugs. Its unique properties allow for the design of compounds with improved pharmacological profiles.

- Application : The compound has been used to synthesize peptide inhibitors that target specific biological pathways, showing potential in treating diseases such as cancer and bacterial infections .

Industrial Applications

In the industrial sector, this compound is employed in producing various chemical intermediates and fine chemicals. Its efficiency in large-scale peptide synthesis makes it valuable for pharmaceutical manufacturing.

- Production Methods : The synthesis typically involves reacting 3-amino benzonitrile with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine. This method ensures high yields and purity of the final product.

Wirkmechanismus

The primary function of 3-(Fmoc-amino)benzonitrile is to protect the amino group during chemical synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions without affecting other functional groups. This selective deprotection allows for the stepwise synthesis of peptides and other complex molecules. The molecular target is the amino group, and the pathway involves the formation and cleavage of the Fmoc carbamate.

Vergleich Mit ähnlichen Verbindungen

3-(Boc-amino)benzonitrile: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group, which is acid-labile.

3-(Cbz-amino)benzonitrile: Uses the carboxybenzyl (Cbz) group, which is removed by catalytic hydrogenation.

Uniqueness: 3-(Fmoc-amino)benzonitrile is unique due to its base-labile Fmoc group, which provides orthogonality in protection strategies. This allows for selective deprotection in the presence of other protecting groups, making it highly valuable in multi-step organic synthesis and peptide chemistry.

Biologische Aktivität

3-(Fmoc-amino)benzonitrile is a compound that incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. The biological activity of this compound has implications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzonitrile moiety with an Fmoc-protected amino group. The Fmoc group is known for its stability under acidic conditions and its selective removal by weak bases, making it advantageous in solid-phase peptide synthesis (SPPS) . The general structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer progression .

- Anticancer Properties : Analogous compounds have demonstrated selective cytotoxicity against different cancer cell lines, indicating potential use in cancer therapy .

- Neuroprotective Effects : Some studies suggest that Fmoc derivatives may influence neurokinin receptor pathways, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study 1: HDAC Inhibition

A study focused on the structure-activity relationship (SAR) of various Fmoc derivatives, including this compound, revealed significant inhibitory activity against HDAC6. This inhibition was linked to alterations in gene expression profiles associated with cancer cell survival .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .

Analyse Chemischer Reaktionen

Deprotection and Functionalization

The Fmoc group is selectively removed under mild basic conditions, enabling downstream modifications:

-

Deprotection : Treatment with 25% piperidine in NMP cleaves the Fmoc group via β-elimination, releasing dibenzofulvene (detectable by UV at 301 nm) .

-

Post-Deprotection Reactions :

-

Cyclization : Exposure to TFA (1.1–65% in DCM) induces cyclization to benzothiazole derivatives (e.g., 2-benzothiazolyl C-terminal peptides) .

-

Thiazolidine Formation : Reaction with cysteine derivatives under oxidative conditions (OxNiTha) converts the nitrile group to a thiazolidine ring (82–98% conversion) .

-

Nitrile-Specific Transformations

The benzonitrile moiety participates in chemoselective reactions:

Oxidative Nitrile Thiazolidination (OxNiTha)

Cyano Hydrolysis

-

Acidic Hydrolysis : TFA-mediated hydrolysis converts nitriles to carboxylic acids, observed during solid-phase synthesis .

-

Alkaline Hydrolysis : Limited utility due to Fmoc group lability above pH 9 .

Stability and Side Reactions

-

Thermal Stability : Decomposition above 150°C (mp = 174–199°C for Fmoc-Val-Dbz-OH) .

-

Side Reactions :

Key Research Findings

-

Yield Optimization : HATU outperforms HBTU in coupling efficiency (72% vs. 61% for Fmoc-Phe-Dbz-OH) .

-

Chemoselectivity : Tertiary amines (e.g., Nme₂) undergo nitrilation preferentially over primary amines .

-

Scalability : Gram-scale synthesis of Fmoc-Ser(tBu)-Dbz-OH achieved 78% yield with acetone/water precipitation .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-cyanophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c23-13-15-6-5-7-16(12-15)24-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,14H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYGNDZAWDSFSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.